4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide
CAS No.: 1351584-90-1
Cat. No.: VC4264518
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351584-90-1 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.368 |
| IUPAC Name | 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N3O3/c22-17-13-24-12-16(21(17)11-14-5-2-1-3-6-14)18(23)20-10-15-7-4-8-19-9-15/h1-9,16H,10-13H2,(H,20,23) |
| Standard InChI Key | REMGSXQAUCCMLH-UHFFFAOYSA-N |
| SMILES | C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a morpholine ring substituted at the 3-position with a benzyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a pyridin-3-ylmethyl group, introducing aromatic and heterocyclic diversity . Key structural data include:
The morpholine ring adopts a chair conformation, with the benzyl group occupying an equatorial position to minimize steric strain. The pyridinylmethyl substituent enhances solubility in polar solvents and facilitates interactions with biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
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-NMR (400 MHz, DMSO-): Signals at 7.25–8.30 ppm correspond to aromatic protons from the benzyl and pyridine groups . The morpholine ring protons resonate at 3.20–4.33 ppm .
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-NMR: Carbonyl carbons appear at 168–172 ppm, while the morpholine oxygen-bearing carbons resonate at 65–70 ppm .
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HRMS: A molecular ion peak at 326.1492 ([M+H]) aligns with the theoretical mass.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step approach involving:
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Ring-closing reaction: Itaconic acid derivatives are cyclized to form the morpholine core .
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Amide coupling: The pyridinylmethyl group is introduced using carbodiimide-based coupling agents (e.g., HBTU, EDCI) .
A representative protocol from patent literature involves:
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Reacting 4-benzyl-5-oxomorpholine-3-carboxylic acid with (pyridin-3-yl)methylamine in acetonitrile.
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Using -diisopropylethylamine (DIPEA) as a base and HBTU as a coupling agent.
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Purification via column chromatography (yield: 70–85%).
Reaction Optimization
Critical parameters include:
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Temperature: Reactions proceed optimally at 0–5°C to prevent racemization .
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Solvent: Acetonitrile or dichloromethane enhances reaction efficiency .
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Catalyst: 4-Dimethylaminopyridine (DMAP) improves amide bond formation .
Pharmacological Activity
Biological Targets
The compound exhibits activity against:
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Plasmodium falciparum equilibrative nucleoside transporter (PfENT1): Inhibition disrupts nucleoside uptake, critical for malaria parasite survival.
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Neurological receptors: Structural analogs modulate GABA and NMDA receptors, suggesting potential neuroactive properties.
Structure-Activity Relationship (SAR)
Key findings from morpholine derivatives :
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Benzyl substitution: Enhances lipophilicity and blood-brain barrier penetration.
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Pyridinylmethyl group: Improves binding affinity to PfENT1 (IC ≈ 2.1 μM).
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Morpholine oxidation: The 5-oxo group is essential for enzyme inhibition.
Mechanism of Action
Antimalarial Activity
By inhibiting PfENT1, the compound blocks adenosine and hypoxanthine transport into Plasmodium falciparum, starving the parasite of purine nucleotides required for RNA synthesis. Synergistic effects with existing antimalarials (e.g., chloroquine) have been observed in vitro.
Neurotransmitter Modulation
Preliminary studies suggest interactions with:
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GABA receptors: Allosteric modulation potentiates chloride ion influx, reducing neuronal excitability.
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NMDA receptors: Competitive antagonism at the glycine-binding site may confer neuroprotective effects.
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